molecular formula C9H16ClNO2 B2659709 Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride CAS No. 2243516-30-3

Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride

Cat. No.: B2659709
CAS No.: 2243516-30-3
M. Wt: 205.68
InChI Key: LHHQTUUWJAIWKJ-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride is a bicyclic organic compound with a fused bicyclo[2.2.2]octane scaffold. Its molecular formula is C₉H₁₆ClNO₂, with a molecular weight of 205.69 g/mol and CAS number 2306265-63-2 . The structure comprises a six-membered bicyclic system with a nitrogen atom (azabicyclo) and a methyl ester group at position 1, protonated as a hydrochloride salt. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological and metabolic disorders .

Properties

IUPAC Name

methyl 2-azabicyclo[2.2.2]octane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-4-2-7(3-5-9)6-10-9;/h7,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHQTUUWJAIWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)CN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243516-30-3
Record name methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride can be achieved through various methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities . The reaction conditions are typically mild and operationally simple, making it an attractive method for large-scale production.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted bicyclic compounds

Scientific Research Applications

Synthetic Routes

The synthesis of methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride can be achieved through several methods:

  • Cyclization Reactions : Starting from suitable amines and alkenes, cycloaddition reactions can form the bicyclic structure.
  • Esterification : This involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst to introduce the ester group.
  • Formation of Hydrochloride Salt : The free base reacts with hydrochloric acid to yield the hydrochloride salt.

Industrial Production

In industrial settings, continuous flow reactors and automated systems are often utilized to enhance efficiency and scalability. Optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for achieving high yields and purity.

Medicinal Chemistry

This compound serves as a key intermediate in synthesizing complex organic molecules and exploring new therapeutic avenues. Its unique structure allows for modifications that can lead to compounds with diverse biological activities.

Research indicates that this compound exhibits several potential biological activities:

  • Anticholinergic Properties : It has been studied for its potential effects on cholinergic activity, which could be beneficial in treating conditions related to excessive cholinergic stimulation.
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective benefits, indicating potential applications in neurodegenerative diseases.
  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties, warranting further investigation into their efficacy against resistant strains.

Applications in Drug Development

Given its biological activity, this compound is being investigated as a lead compound for developing new drugs targeting metabolic disorders. Specifically, it has been noted for its inhibition of ELOVL6, suggesting applications in treating obesity and related metabolic syndromes.

Compound NameStructureBiological Activity
Methyl 2-azabicyclo[2.2.2]octane-1-carboxylateStructureELOVL6 inhibitor
Methyl (1R,4S,6S)-2-azabicyclo[2.2.2]octane-6-carboxylateStructurePotential ELOVL6 inhibitor
Racemic 1,4,6-substituted azabicyclo compoundsStructureDiverse biological properties

Pharmacokinetic Studies

A study involving Sprague-Dawley rats assessed the bioavailability of related compounds after oral administration, revealing insights into their absorption and distribution characteristics.

Antimicrobial Efficacy

Research demonstrated that derivatives of methyl 2-azabicyclo[2.2.2]octane-1-carboxylate exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria, highlighting their potential therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. This compound may act as an agonist or antagonist at various receptors, modulating their signaling pathways and resulting in specific biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues within the Bicyclo[2.2.2]octane Family

Table 1: Key Structural and Commercial Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Commercial Availability (Price per 100mg)
Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride C₉H₁₆ClNO₂ 205.69 2306265-63-2 Methyl ester at C1, HCl salt Available (Price not specified)
Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride C₁₁H₂₀ClNO₂ 257.73 1626394-43-1 Ethyl ester at C2, amine at C3, HCl salt Available (Price not specified)
Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride C₉H₁₆ClNO₂ 205.69 Not provided Methyl ester at C4, HCl salt Available (Price not specified)

Key Differences :

  • Substituent Position: The target compound has a methyl ester at position 1, whereas analogues like ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate feature substituents at positions 2 or 3. Positional differences influence steric effects and reactivity in synthesis .

Comparison with Bicyclo[2.2.1] and Bicyclo[3.2.0] Derivatives

Table 2: Ring System and Pharmacological Relevance
Compound Name Bicyclic System Heteroatoms Molecular Weight (g/mol) Key Applications
This compound [2.2.2] 1 N 205.69 Intermediate in drug synthesis
2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid [2.2.1] 1 N 241.28 Building block for protease inhibitors
Sodium (2S,5R,6R)-3,3-dimethyl-6-[(R)-2-[3-(methylsulfonyl)-2-oxo-1-imidazolidinecarboxamido]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate [3.2.0] 1 N, 1 S 561.57 Antibiotic (mezlocillin derivative)

Key Differences :

  • Ring Strain : Bicyclo[2.2.1] systems exhibit higher strain than [2.2.2], affecting stability and reactivity. For example, 2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid is more reactive in nucleophilic substitutions due to strain .
  • Heteroatoms : The 4-thia-1-azabicyclo[3.2.0]heptane in mezlocillin derivatives contains sulfur, enhancing β-lactamase resistance in antibiotics .

Physical and Pharmacological Properties

  • Crystallinity : this compound meets pharmacopeial crystallinity standards, ensuring batch consistency .
  • Solubility : The hydrochloride salt form enhances aqueous solubility compared to neutral bicyclo[2.2.1] analogues .
  • Biological Activity : Bicyclo[2.2.2] derivatives are preferred in CNS drug design due to their rigidity and ability to cross the blood-brain barrier, unlike bicyclo[3.2.0] antibiotics that target bacterial cell walls .

Biological Activity

Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride, also known as a bicyclic compound with significant pharmacological potential, has garnered attention for its biological activity, particularly in the context of metabolic regulation and therapeutic applications. This article provides an overview of the compound’s biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure that includes a nitrogen atom, contributing to its unique chemical properties. The molecular formula is C10_{10}H15_{15}ClN1_{1}O2_{2}, with a molecular weight of approximately 171.23 g/mol. The presence of the carboxylate group enhances its reactivity and potential biological activity .

Research indicates that this compound acts primarily as an inhibitor of long-chain fatty acid elongase 6 (ELOVL6) , an enzyme involved in lipid metabolism. This inhibition suggests a role in regulating metabolic pathways related to obesity and lipid disorders . The compound's ability to modulate enzyme activity positions it as a candidate for therapeutic interventions in metabolic diseases.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • ELOVL6 Inhibition : A study demonstrated that this compound effectively inhibits ELOVL6, leading to altered lipid profiles in cellular models . This finding indicates potential applications in managing obesity-related conditions.
  • Pharmacokinetics : In vivo studies have shown that compounds with similar bicyclic structures exhibit significant brain penetration and favorable pharmacokinetic profiles, which are critical for central nervous system-targeted therapies .
  • Comparative Analysis : A comparative study highlighted the unique stereochemistry of this compound, distinguishing it from other bicyclic compounds that may not exhibit the same level of ELOVL6 inhibition or therapeutic potential .

Applications in Drug Development

Given its biological activity, this compound is being investigated as a lead compound for developing new drugs targeting metabolic disorders:

  • Pharmaceutical Research : The compound serves as a valuable building block in synthesizing complex organic molecules and exploring new therapeutic avenues .
  • Potential Therapeutics : Its inhibition of ELOVL6 suggests possible applications in treating conditions like obesity and related metabolic syndromes .

Comparative Biological Activity Table

Compound NameStructureBiological Activity
Methyl 2-azabicyclo[2.2.2]octane-1-carboxylateStructureELOVL6 inhibitor
Methyl (1R,4S,6S)-2-azabicyclo[2.2.2]octane-6-carboxylateStructurePotential ELOVL6 inhibitor
Racemic 1,4,6-substituted azabicyclo compoundsStructureDiverse biological properties

Q & A

Q. How are contradictions in crystallographic data addressed for polymorphic forms?

  • Methodological Answer : Powder X-ray diffraction (PXRD) distinguishes polymorphs. For example, CAS 1350821-95-2 () exhibits a monoclinic lattice (space group P21/c), while hydrochloride salts () adopt orthorhombic packing. Rietveld refinement reconciles discrepancies.

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